molecular formula C11H19ClN2O2 B2939879 1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide CAS No. 2411199-83-0

1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide

Cat. No.: B2939879
CAS No.: 2411199-83-0
M. Wt: 246.74
InChI Key: VMPWXPYDOBUJBI-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the pyrrolidine ring, along with diethyl substitutions on the nitrogen atom. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Substitution Reactions: Formation of various substituted amides or esters.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can alter the function of the target protein, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A well-known local anesthetic with a similar structural motif, including a chloroacetyl group.

    Procaine: Another local anesthetic with structural similarities to 1-(2-Chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide.

    Bupivacaine: A long-acting local anesthetic with a pyrrolidine ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct biological activities. Its ability to form covalent bonds with nucleophilic sites makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

1-(2-chloroacetyl)-N,N-diethylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-3-13(4-2)11(16)9-6-5-7-14(9)10(15)8-12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPWXPYDOBUJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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